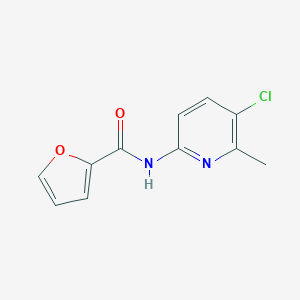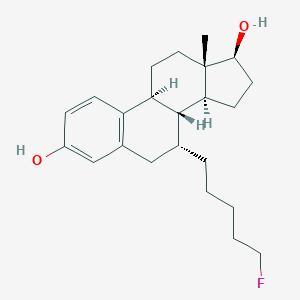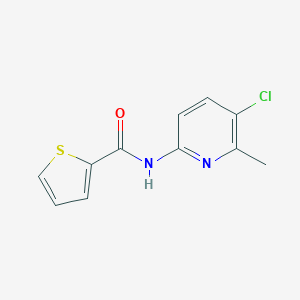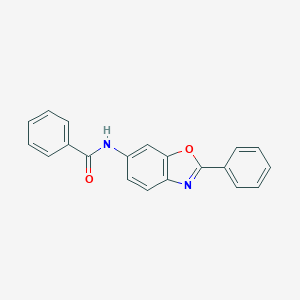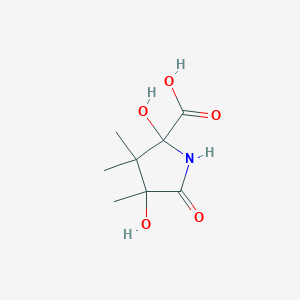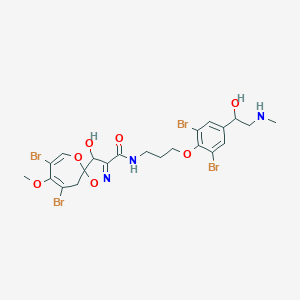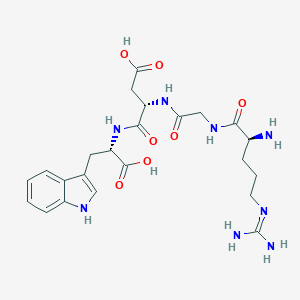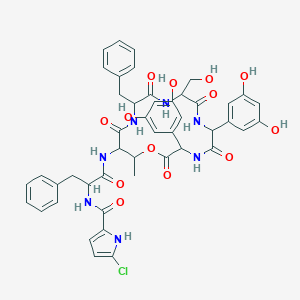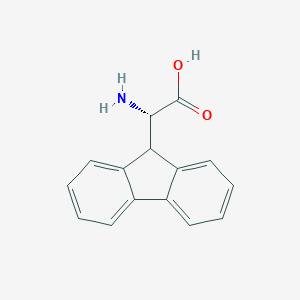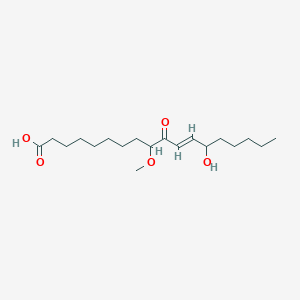
13-Hydroxy-9-methoxy-10-oxo-11-octadecenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-Hydroxy-9-methoxy-10-oxooctadec-11-enoic acid, also known as 13-hmo-18c acid, belongs to the class of organic compounds known as lineolic acids and derivatives. These are derivatives of lineolic acid. Lineolic acid is a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions. 13-Hydroxy-9-methoxy-10-oxooctadec-11-enoic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. 13-Hydroxy-9-methoxy-10-oxooctadec-11-enoic acid has been primarily detected in urine. Within the cell, 13-hydroxy-9-methoxy-10-oxooctadec-11-enoic acid is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, 13-hydroxy-9-methoxy-10-oxooctadec-11-enoic acid can be found in cereals and cereal products. This makes 13-hydroxy-9-methoxy-10-oxooctadec-11-enoic acid a potential biomarker for the consumption of this food product.
Wissenschaftliche Forschungsanwendungen
Acid-Catalyzed Transformations : One study found that acid treatment of related compounds results in various products, including oxooctadecadienoic acids, which have been observed as metabolites in biological systems. This suggests potential applications in studying biological decomposition processes and metabolite analysis (Gardner, Nelson, Tjarks, & England, 1984).
Conversion with Hematin : Research indicates that linoleic acid hydroperoxide, a compound related to 13-Hydroxy-9-methoxy-10-oxo-11-octadecenoic acid, interacts with hematin to produce various hydroxy, keto, and epoxyhydroxy fatty acids. This could have implications in studying enzymatic reactions and metabolism of unsaturated fatty acids (Dix & Marnett, 1985).
Structural Analysis of Derivatives : The structural analysis of diastereomeric compounds related to this compound has been conducted, which is crucial for understanding the stereochemistry and potential biological activities of these compounds (Van Os Cornelis P.A, F.G., CrawfordClaude, & GardnerHarold, 1982).
Oxohydroxyoctadecenoic Acid Formation : A study has demonstrated the formation of oxohydroxyoctadecenoic acids from hydroperoxides of linoleic acid, indicating the potential biochemical transformations of these compounds (Gardner & Kleiman, 1979).
Free Radical Oxidation Studies : The reaction of compounds similar to this compound with Fenton reagents has been investigated, revealing insights into the oxidative stress pathways and potential physiological implications (Manini, Camera, Picardo, Napolitano, & d’Ischia, 2005).
Cytotoxic Activity Analysis : Research into the cytotoxic activity of chiral variants of related compounds can inform potential therapeutic applications and understandings of cellular interactions (Hayashi, Nishikawa, Mori, Matsushita, Sugamoto, & Matsui, 1998).
Eigenschaften
CAS-Nummer |
150147-08-3 |
|---|---|
Molekularformel |
C8 H15 N3 O |
Molekulargewicht |
342.5 g/mol |
IUPAC-Name |
(E)-13-hydroxy-9-methoxy-10-oxooctadec-11-enoic acid |
InChI |
InChI=1S/C19H34O5/c1-3-4-8-11-16(20)14-15-17(21)18(24-2)12-9-6-5-7-10-13-19(22)23/h14-16,18,20H,3-13H2,1-2H3,(H,22,23)/b15-14+ |
InChI-Schlüssel |
VFSWPXFUIZSPGW-CCEZHUSRSA-N |
Isomerische SMILES |
CCCCCC(/C=C/C(=O)C(CCCCCCCC(=O)O)OC)O |
SMILES |
CCCCCC(C=CC(=O)C(CCCCCCCC(=O)O)OC)O |
Kanonische SMILES |
CCCCCC(C=CC(=O)C(CCCCCCCC(=O)O)OC)O |
| 150147-08-3 | |
Synonyme |
13-HMO-18C acid 13-hydroxy-9-methoxy-10-oxo-11-octadecenoic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


